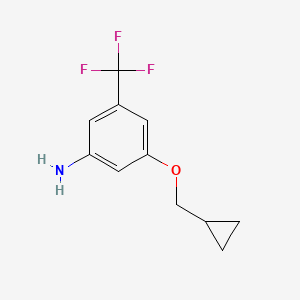

3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzenamine

Description

3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzenamine is an aromatic amine derivative featuring a trifluoromethyl (-CF₃) group at the 5-position and a cyclopropylmethoxy (-OCH₂C₃H₅) substituent at the 3-position of the benzene ring. The trifluoromethyl group enhances electron-withdrawing properties and metabolic stability, while the cyclopropylmethoxy moiety introduces steric bulk and conformational rigidity.

Propriétés

IUPAC Name |

3-(cyclopropylmethoxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c12-11(13,14)8-3-9(15)5-10(4-8)16-6-7-1-2-7/h3-5,7H,1-2,6,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTISGZJKZNDBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC(=CC(=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as Umemoto’s reagents, which facilitate the incorporation of the trifluoromethyl group into organic compounds . The reaction conditions often involve mild temperatures and the use of sulfur ylides for cyclopropanation reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzenamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired transformation, with factors such as temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of trifluoromethylated derivatives, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products .

Applications De Recherche Scientifique

3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzenamine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, particularly in drug discovery and development.

Mécanisme D'action

The mechanism of action of 3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzenamine involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific targets. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

Key Analogs :

3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (CAS 641571-06-4) :

- Substituent: 2-methylimidazole at the 3-position.

- Properties: The imidazole ring introduces hydrogen-bonding capacity and basicity (pKa ~6–7), enhancing interactions with biological targets.

- Molecular Weight: 241.21 g/mol.

4-Chloro-3-(trifluoromethyl)benzenamine (CAS N/A) :

- Substituent: Chlorine at the 4-position.

- Properties: The electron-withdrawing Cl and CF₃ groups create a strong meta-directing effect, reducing aromatic ring reactivity compared to the cyclopropylmethoxy analog.

3-Fluoro-5-(trifluoromethyl)benzylamine (CAS 150517-77-4) :

- Substituent: Fluorine at the 3-position and a benzylamine side chain.

- Properties: The benzylamine group increases hydrophilicity (logP ~1.8) compared to the aniline derivatives.

- 2-(2-Methoxy-4-methylphenoxy)-5-(trifluoromethyl)benzenamine (CAS 937596-56-0) : Substituent: Bulky phenoxy group at the 2-position. Properties: The extended aromatic system increases molecular weight (est. ~350 g/mol) and lipophilicity.

Comparison with Target Compound :

- 3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzenamine :

- Substituent: Cyclopropylmethoxy (-OCH₂C₃H₅) at the 3-position.

- Properties:

- Electronic Effects : The ether oxygen donates electron density via resonance, partially countering the CF₃ group’s electron-withdrawing effect.

- Lipophilicity : Estimated logP ~3.2 (higher than benzylamine analogs due to cyclopropane’s hydrophobicity).

Activité Biologique

3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzenamine is a synthetic compound notable for its unique structural features, which include a trifluoromethyl group and a cyclopropylmethoxy moiety attached to a benzene ring. This compound is categorized as an aromatic amine and is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields, including pharmacology and material science.

The molecular formula of 3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzenamine is C₁₂H₁₂F₃N, with a molecular weight of approximately 249.23 g/mol. The trifluoromethyl group enhances the compound's reactivity and solubility, making it an attractive candidate for further biological studies.

Biological Activity

Research into the biological activity of 3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzenamine suggests several potential mechanisms of action and therapeutic applications:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures may exhibit anticancer properties by inhibiting specific molecular targets involved in tumor growth. The trifluoromethyl group may enhance binding affinity to these targets, potentially leading to increased efficacy in cancer treatment .

- Antimicrobial Properties : The compound's unique structure may contribute to antimicrobial effects, which are being explored through various assays to evaluate its effectiveness against bacterial strains .

- Enzyme Interaction : Research has shown that the compound can interact with enzymes that are crucial in metabolic pathways. These interactions can lead to the modulation of enzyme activities, potentially impacting various biological processes .

The exact mechanism through which 3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzenamine exerts its biological effects is still under investigation. However, it is believed that the compound may function through:

- Receptor Binding : The structural features of the compound suggest it may bind to specific receptors involved in signaling pathways, which could alter cellular responses .

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes in cancer and inflammation pathways, suggesting a potential role for this compound in similar contexts .

Comparative Analysis

To better understand the biological activity of 3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzenamine, it is useful to compare it with other related compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 3-Trifluoromethylbenzenamine | C₈H₅F₃N | Anticancer, Antimicrobial |

| Cyclopropylmethoxybenzene | C₉H₁₁O | Moderate Antimicrobial |

| 4-Trifluoromethylphenol | C₇H₅F₃O | Antioxidant, Antimicrobial |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.